molecular formula C7H9F3O B1306057 2-(Trifluoromethyl)cyclohexanone CAS No. 56734-74-8

2-(Trifluoromethyl)cyclohexanone

Cat. No.: B1306057
CAS No.: 56734-74-8
M. Wt: 166.14 g/mol
InChI Key: RZSQHJQIBOWYSQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclohexanone is an organic compound with the molecular formula C7H9F3O It is a cyclohexanone derivative where one of the hydrogen atoms is replaced by a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trifluoromethyl)cyclohexanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with trifluoromethylating agents under controlled conditions. For example, the Mukaiyama Michael type reaction can be employed, where a tetrafluoroenol silyl ether is prepared from pentafluoropropiophenone and then treated under basic conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

2-(Trifluoromethyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)cyclohexanone involves its interaction with molecular targets through its trifluoromethyl group and ketone functionality. The trifluoromethyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, affecting its reactivity and interactions with biological molecules. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which are crucial in its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(trifluoromethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSQHJQIBOWYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380534
Record name 2-(trifluoromethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56734-74-8
Record name 2-(trifluoromethyl)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoromethyl)cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the trifluoromethyl group influence the photochemical reactivity of 2-(trifluoromethyl)cyclohexanone compared to 2-methylcyclohexanone?

A1: [, ] Replacing the methyl group in 2-methylcyclohexanone with a trifluoromethyl group in this compound leads to significant changes in its photochemical behavior. The trifluoromethyl group enhances the formation of reduction products (2H- and RH- addition) when irradiated in the presence of hydrogen-donating solvents like cyclohexane or 2-propanol. It also promotes oxetane formation when irradiated in the presence of olefins like 2-methylpropene. In contrast, 2-methylcyclohexanone predominantly undergoes α-cleavage under these conditions. Interestingly, this compound only exhibits α-cleavage in non-reducing solvents like benzene or tert-butyl alcohol.

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